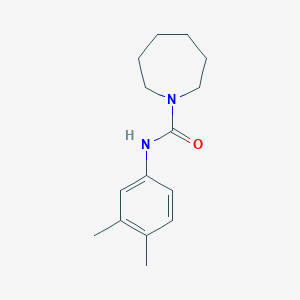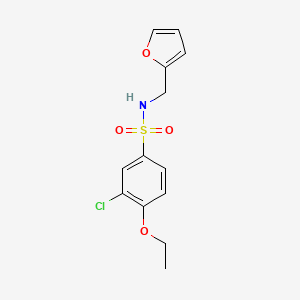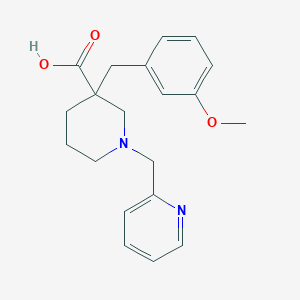![molecular formula C22H28N4O2 B5495304 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B5495304.png)
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine is a synthetic compound that has gained significant attention in scientific research. It is a morpholine derivative that has shown potential in various biomedical applications.
Mécanisme D'action
The mechanism of action of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine involves the inhibition of various signaling pathways. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the serotonin and dopamine neurotransmitter systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and modulates the serotonin and dopamine neurotransmitter systems. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine in lab experiments include its potential as an anti-cancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, there are limitations to its use in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine. One direction is to further investigate its potential as an anti-cancer agent. More studies are needed to fully understand its mechanism of action and potential side effects. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, more studies are needed to fully understand its potential as an antidepressant and anxiolytic agent. Finally, more studies are needed to investigate its potential as a therapeutic agent for other diseases and disorders.
Méthodes De Synthèse
The synthesis of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine is a multi-step process that involves the reaction of various reagents. The synthesis method starts with the reaction of 2-pyrazinecarboxylic acid with thionyl chloride, which results in the formation of 2-pyrazinyl chloride. The next step involves the reaction of 2-pyrazinyl chloride with 4-piperidone, which results in the formation of 1-(2-pyrazinyl)-4-piperidinone. The final step involves the reaction of 1-(2-pyrazinyl)-4-piperidinone with 2-phenylethylamine and morpholine, which results in the formation of 2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine.
Applications De Recherche Scientifique
2-(2-phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine has shown potential in various scientific research applications. It has been extensively studied for its anti-cancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[4-[2-(2-phenylethyl)morpholin-4-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-22(21-16-23-10-11-24-21)25-12-8-19(9-13-25)26-14-15-28-20(17-26)7-6-18-4-2-1-3-5-18/h1-5,10-11,16,19-20H,6-9,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYWSZVOWEVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC(C2)CCC3=CC=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)
![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![4-[(2-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5495279.png)
![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)